molecular formula C11H21N3 B11743776 [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine

Cat. No.: B11743776
M. Wt: 195.30 g/mol
InChI Key: OPRMASQQYKBVGB-UHFFFAOYSA-N
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Description

(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine: is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a pyrazole ring substituted with an ethyl and methyl group, and an amine group attached to a 2-methylpropyl chain. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions. For instance, reacting ethyl acetoacetate with hydrazine hydrate yields 3-methyl-1H-pyrazole.

    Alkylation: The pyrazole ring is then alkylated using ethyl iodide to introduce the ethyl group at the nitrogen position.

    Aminomethylation: The resulting compound undergoes aminomethylation using formaldehyde and a secondary amine, such as isobutylamine, to introduce the 2-methylpropylamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the pyrazole ring or the amine group, leading to hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, hydrogenated pyrazoles, and various substituted amines, depending on the specific reagents and conditions used.

Scientific Research Applications

(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine: has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of agrochemicals and dyes due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine: can be compared with other pyrazole derivatives, such as:

    3-methyl-1H-pyrazole: Lacks the ethyl and 2-methylpropylamine groups, resulting in different biological activities.

    1-ethyl-3-methyl-1H-pyrazole: Similar structure but without the 2-methylpropylamine group, leading to different chemical reactivity and applications.

    (1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine: Similar structure but without the 2-methylpropyl group, affecting its interaction with biological targets.

The uniqueness of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C11H21N3/c1-5-14-8-11(10(4)13-14)7-12-6-9(2)3/h8-9,12H,5-7H2,1-4H3

InChI Key

OPRMASQQYKBVGB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC(C)C

Origin of Product

United States

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